5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine
Description
The compound 5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine features an isoxazole core substituted with a methyl group at position 5, a diazenyl group at position 4 linked to a 2-methylphenyl moiety, and an N-phenyl group at position 2. This structure combines aromatic, heterocyclic, and azo-functionalized components, which are pivotal in applications ranging from materials science to medicinal chemistry.
Properties
CAS No. |
124559-05-3 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-8-6-7-11-15(12)19-20-16-13(2)22-21-17(16)18-14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,21) |
InChI Key |
HXTAHNWVQXCWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(ON=C2NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the diazenyl group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Methylation and phenylation: The methyl and phenyl groups can be introduced through standard alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and other hydrogenated products.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its diazenyl-aryl linkage and isoxazole-phenyl framework. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Diazenyl vs.
- Aromatic Substitution : The 2-methylphenyl group in the target compound may enhance lipophilicity compared to the dihydroxybenzylidene group in , which confers water solubility via hydroxyl groups.
Table 2: Comparative Properties
*Inferred from structural similarity to NSC65847, which inhibits viral/bacterial neuraminidases via mixed-type inhibition (Ki < 1.5 µM) .
Key Findings :
- Diazenyl Group Impact : The diazenyl moiety in the target compound and NSC65847 is critical for π-π interactions and enzyme inhibition, though sulfonic acid groups in NSC65847 enhance solubility and target binding .
- Crystallography : Tools like SHELX () and ORTEP () are essential for resolving structural features such as hydrogen-bonding patterns (e.g., S(6) motifs in ) .
Biological Activity
5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structural features and biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
- Molecular Formula : C17H16N4O
- Molecular Weight : 292.33 g/mol
- Structure : The compound features a five-membered ring containing nitrogen and oxygen atoms, along with a diazenyl group, which is known for its diverse biological activities .
Synthesis
The synthesis of this compound typically involves several key reactions that can produce various by-products, including oxidized derivatives and substituted isoxazole derivatives. These synthetic pathways are crucial for obtaining the desired compound in sufficient purity for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. These effects are attributed to its ability to interact with specific molecular targets within cancer pathways, potentially leading to therapeutic applications in oncology.
Analgesic and Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, preliminary research has indicated that this compound possesses analgesic and anti-inflammatory properties. This makes it a promising candidate for drug discovery in pain management and inflammatory disorders.
Case Studies
A series of case studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Activity : In a study involving various bacterial strains, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro tests on cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.
- Inflammation Models : Animal models treated with the compound exhibited reduced inflammation markers compared to control groups, supporting its role in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide | CHNOS | Contains thiazole; potential anti-cancer activity |
| Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl] | CHN | Similar diazenyl group; primarily used as dye intermediates |
| [(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine | CHNO | Different oxazole structure; potential applications in pharmaceuticals |
These compounds vary in their functional groups and biological activities but share foundational structural elements with 5-Methyl-4[(E)-(2-methylphenyl)diazenyl]-N-phenyloxazolamin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
